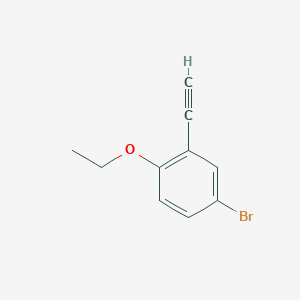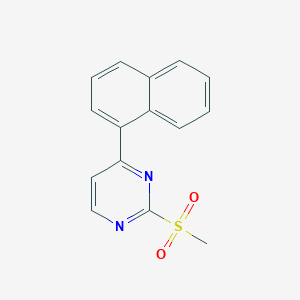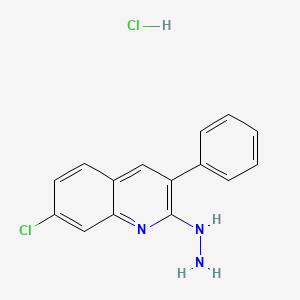
1-Cyclopropyl-3-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C10H12O2S It consists of a benzene ring substituted with a cyclopropyl group and a methylsulfonyl group
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(methylsulfonyl)benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting cyclopropylbenzene is then subjected to sulfonation using methylsulfonyl chloride and a base such as pyridine to yield the desired product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-Cyclopropyl-3-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfide compounds.
Scientific Research Applications
1-Cyclopropyl-3-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, potentially modulating their activity. The methylsulfonyl group can also participate in various biochemical reactions, influencing the compound’s overall biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
1-Cyclopropyl-3-(methylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Cyclopropyl-4-(methylsulfonyl)benzene: Similar structure but with the methylsulfonyl group in the para position.
1-Cyclopropyl-2-(methylsulfonyl)benzene: Similar structure but with the methylsulfonyl group in the ortho position.
Cyclopropylbenzene: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-cyclopropyl-3-methylsulfonylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-13(11,12)10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
YZSNOEOCNBTVHN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




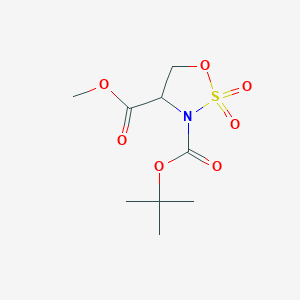

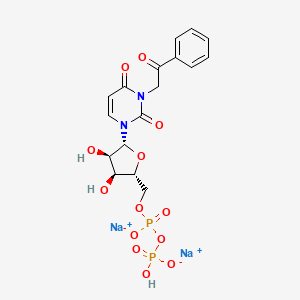
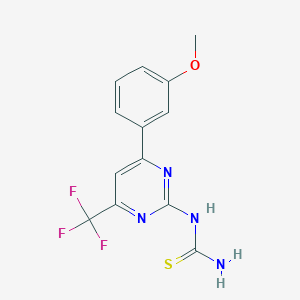
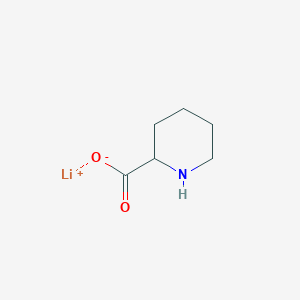
![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)
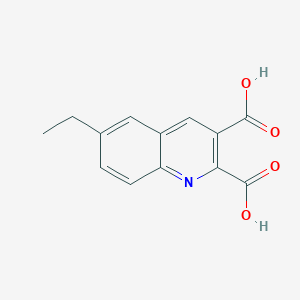
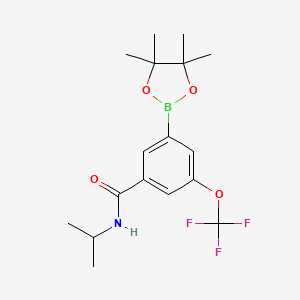
![5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13720476.png)
